molecular formula C4H6N4S B14372809 1,3-Thiazole-2-carbohydrazonamide CAS No. 90980-72-6

1,3-Thiazole-2-carbohydrazonamide

Cat. No.: B14372809
CAS No.: 90980-72-6
M. Wt: 142.19 g/mol
InChI Key: MBNLZUCXIWNGOC-UHFFFAOYSA-N
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Description

1,3-Thiazole-2-carbohydrazonamide is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles, including this compound, are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Thiazole-2-carbohydrazonamide can be synthesized through several methods. One common approach involves the reaction of thioamides with α-haloketones under basic conditions. Another method includes the cyclization of thiosemicarbazides with α-haloketones . These reactions typically require solvents such as ethanol or methanol and are conducted under reflux conditions.

Industrial Production Methods

Industrial production of this compound often involves the use of microwave irradiation to accelerate the reaction process. This method is advantageous as it reduces reaction times and increases yields. The use of catalysts such as copper or palladium can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-Thiazole-2-carbohydrazonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Thiazole-2-carbohydrazonamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Thiazole-2-carbohydrazonamide involves its interaction with various molecular targets and pathways. It can inhibit enzymes, block receptors, or interfere with cellular processes. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell cycle regulation .

Comparison with Similar Compounds

1,3-Thiazole-2-carbohydrazonamide can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

These compounds share the thiazole ring structure but differ in their specific substituents and biological activities. This compound is unique due to its specific functional groups and the range of applications it offers in various fields .

Properties

CAS No.

90980-72-6

Molecular Formula

C4H6N4S

Molecular Weight

142.19 g/mol

IUPAC Name

N'-amino-1,3-thiazole-2-carboximidamide

InChI

InChI=1S/C4H6N4S/c5-3(8-6)4-7-1-2-9-4/h1-2H,6H2,(H2,5,8)

InChI Key

MBNLZUCXIWNGOC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C(=NN)N

Origin of Product

United States

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